molecular formula C12H17NO2 B1673231 Hexyl nicotinate CAS No. 23597-82-2

Hexyl nicotinate

Cat. No.: B1673231
CAS No.: 23597-82-2
M. Wt: 207.27 g/mol
InChI Key: RVYGVBZGSFLJKH-UHFFFAOYSA-N
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Scientific Research Applications

Hexyl nicotinate has a wide range of scientific research applications, including:

Safety and Hazards

Hexyl Nicotinate can cause skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical advice if irritation persists . If inhaled, it is recommended to move to fresh air and seek medical attention if symptoms occur .

Future Directions

While specific future directions for Hexyl Nicotinate are not detailed in the search results, its vasodilatory effects suggest potential applications in conditions where improved blood circulation is beneficial. For example, it could be explored for use in conditions like peripheral artery disease or Raynaud’s phenomenon .

Mechanism of Action

Target of Action

Hexyl nicotinate, a derivative of niacin (vitamin B3), primarily targets nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the nervous system, dramatically stimulating neurons and ultimately blocking synaptic transmission .

Mode of Action

This compound acts as an agonist at nicotinic acetylcholine receptors . Upon binding to these receptors, it stimulates neurons and blocks synaptic transmission . This interaction results in changes in neuronal activity and neurotransmitter release .

Biochemical Pathways

This compound affects the nicotine degradation pathway . This pathway involves the breakdown of nicotine into various metabolites, which are then excreted from the body . The nicotine degradation pathway is crucial for detoxifying nicotine and reducing its harmful effects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is at least partially absorbed intact and subsequently hydrolyzed in the body, resulting in free nicotinic acid and inositol . Approximately 70% of an orally ingested dose is absorbed into the bloodstream . The compound is metabolized slowly, with serum levels of nicotinic acid peaking roughly 6-10 hours after ingestion .

Result of Action

The action of this compound leads to a variety of molecular and cellular effects. It improves blood circulation and has a vasodilatory effect . This can be beneficial in conditions where blood flow is compromised, such as Raynaud’s phenomenon and severe intermittent claudication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of absorption and the overall bioavailability of the compound can be affected by factors such as the pH of the stomach, the presence of food in the stomach, and the individual’s metabolic rate

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl nicotinate can be synthesized through the esterification of nicotinic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of nicotinic acid and hexanol into a reactor, where the esterification reaction takes place. The product is then separated and purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: Hexyl nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

hexyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h6-8,10H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYGVBZGSFLJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046245
Record name Hexyl nicotinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23597-82-2
Record name Hexyl nicotinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23597-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl nicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023597822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexyl nicotinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72758
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarboxylic acid, hexyl ester
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Record name Hexyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.592
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Record name HEXYL NICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN07PB44IV
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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